molecular formula C20H23FN2O4S B2562366 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide CAS No. 922003-36-9

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide

Cat. No. B2562366
CAS RN: 922003-36-9
M. Wt: 406.47
InChI Key: ADHRTDCPVLEXRX-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organocatalytic Asymmetric Reactions

Organocatalytic asymmetric Mannich reactions involving dibenzo[b,f][1,4]oxazepines highlight the utility of related compounds in the synthesis of chiral amines. These reactions are crucial for constructing tetrasubstituted C‒F stereocenters, demonstrating the compound's relevance in synthesizing pharmacophores with significant medicinal chemistry applications (Li, Lin, & Du, 2019).

Enzyme Inhibition

Compounds structurally similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide have shown potential as enzyme inhibitors. For instance, certain [1,4]oxazepine-based primary sulfonamides have been identified as potent inhibitors of carbonic anhydrases, indicating the chemical's potential in therapeutic development (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Anticancer Activity

Research into sulfonamide derivatives, including those with structures akin to the compound , has uncovered promising anticancer activity. For instance, aminothiazole-paeonol derivatives have demonstrated high anticancer potential against various cancer cell lines, underscoring the potential therapeutic applications of such compounds (Tsai et al., 2016).

Photodynamic Therapy

The development of new benzenesulfonamide derivative groups for use in photodynamic therapy (PDT) for cancer treatment is another significant area of application. These compounds, with their ability to generate singlet oxygen, highlight the potential of sulfonamide derivatives in developing effective PDT agents (Pişkin, Canpolat, & Öztürk, 2020).

Novel Synthetic Pathways

The exploration of novel synthetic pathways utilizing related compounds is critical for advancing chemical synthesis. For instance, the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines showcases the compound's role in synthesizing nitrogenous heterocycles, further emphasizing its importance in chemical research (Kisseljova, Smyslová, & Krchňák, 2014).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-4-10-23-17-12-15(8-9-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-7-5-6-14(21)11-16/h5-9,11-12,22H,4,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHRTDCPVLEXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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